molecular formula C18H16N2O3S B5378556 N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide

N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide

货号 B5378556
分子量: 340.4 g/mol
InChI 键: SVOOELAIRGLMTD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide, commonly known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用机制

TAK-659 binds to the active site of N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide and inhibits its kinase activity, thereby blocking downstream signaling events that are essential for B-cell survival and proliferation. N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide inhibition leads to decreased activation of the NF-κB and AKT pathways, which are involved in cell survival and anti-apoptotic signaling. TAK-659 also induces apoptosis in malignant B-cells through activation of the caspase cascade and upregulation of pro-apoptotic proteins.
Biochemical and physiological effects:
TAK-659 has been shown to selectively target N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide and spare other kinases, such as Tec and Itk, which are also involved in B-cell signaling. This selectivity profile reduces the potential for off-target effects and toxicity. TAK-659 has also demonstrated good pharmacokinetic properties, including high oral bioavailability and long half-life, which support its development as an oral therapy for B-cell malignancies.

实验室实验的优点和局限性

TAK-659 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and its selectivity for N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide allows for specific inhibition of the BCR pathway. TAK-659 has also shown good efficacy in preclinical models of B-cell malignancies, making it a promising candidate for further development. However, TAK-659 has some limitations, such as potential off-target effects and toxicity, which need to be carefully evaluated in preclinical and clinical studies.

未来方向

There are several future directions for the development of TAK-659. One potential application is in the treatment of CLL, where N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide inhibitors have shown significant clinical benefit. TAK-659 may also have utility in other B-cell malignancies, such as MCL and DLBCL, either as a single agent or in combination with other therapies. Further studies are needed to determine the optimal dosing and scheduling of TAK-659 in these diseases, as well as to evaluate its potential for use in combination with other agents targeting the BCR pathway. Additionally, the role of N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide in non-B-cell malignancies, such as solid tumors, is an area of active investigation, and TAK-659 may have potential in these diseases as well.

合成方法

The synthesis of TAK-659 involves a multistep process that starts with the reaction of 2-methyl-4-nitroaniline with 2-thiopheneacetyl chloride to form the corresponding amide. The amide is then reduced with sodium borohydride to obtain the amine intermediate, which is further reacted with 2-furoyl chloride to yield TAK-659. The final product is obtained in high yield and purity through a series of purification steps, including column chromatography and recrystallization.

科学研究应用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent and selective inhibition of N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide, leading to suppression of BCR signaling and induction of apoptosis in malignant B-cells. TAK-659 has also shown synergistic effects when combined with other agents targeting the BCR pathway, such as venetoclax and PI3K inhibitors.

属性

IUPAC Name

N-[2-methyl-4-[(2-thiophen-2-ylacetyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-12-10-13(19-17(21)11-14-4-3-9-24-14)6-7-15(12)20-18(22)16-5-2-8-23-16/h2-10H,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOOELAIRGLMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CC=CS2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。